molecular formula C18H16FN3O2S B2593981 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide CAS No. 1797289-84-9

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2593981
CAS No.: 1797289-84-9
M. Wt: 357.4
InChI Key: BKQVVNSUTYHQGU-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a unique structure combining a fluorine atom, a sulfonamide group, and a pyrrolo[1,2-a]imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

Imidazole derivatives, to which this compound belongs, have been reported to exhibit various biological activities such as antibacterial, antifungal, and antiviral activities . They have also shown activity on kinase inhibition , suggesting potential interactions with enzymes and proteins.

Cellular Effects

Related compounds have shown inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is not clearly recognized . It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]imidazole core, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is unique due to the presence of the fluorine atom and the sulfonamide group, which can enhance its biological activity and stability. This combination of functional groups makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-15-7-1-2-8-17(15)25(23,24)21-14-6-3-5-13(11-14)16-12-20-18-9-4-10-22(16)18/h1-3,5-8,11-12,21H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQVVNSUTYHQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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